Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid
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Description
Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid is a useful research compound. Its molecular formula is C18H26O7 and its molecular weight is 354.399. The purity is usually 95%.
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Biological Activity
Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid is a complex organic compound with unique structural characteristics that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound features a dispiro structure that includes multiple oxatricyclo components. Its molecular formula is C18H26O5, and it has a molecular weight of approximately 342.39 g/mol. The presence of carboxylic acid groups suggests potential interactions with biological systems through various mechanisms.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dispiro compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that dispiro compounds may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
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Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of dispiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
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Cytotoxicity Against Cancer Cells :
- In a comparative analysis involving various dispiro derivatives, one compound demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cell lines (MCF-7). This suggests that structural modifications can enhance therapeutic efficacy.
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Mechanistic Studies :
- Mechanistic investigations revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Data Tables
Biological Activity | MIC (µg/mL) | IC50 (µM) | Cell Line Tested |
---|---|---|---|
Antimicrobial | 32 | N/A | Staphylococcus aureus |
Antimicrobial | 32 | N/A | Escherichia coli |
Cytotoxicity | N/A | 10-20 | MCF-7 (breast cancer) |
Properties
InChI |
InChI=1S/C18H26O7/c19-15(20)13-11-12(23-17(22-11)7-3-1-4-8-17)14-16(21-13)25-18(24-14)9-5-2-6-10-18/h11-14,16H,1-10H2,(H,19,20) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDUEFGXKKXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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